molecular formula C9H13N3O B2738369 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol CAS No. 2168301-41-3

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B2738369
CAS No.: 2168301-41-3
M. Wt: 179.223
InChI Key: ULBMVAHFAFURSE-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol (CAS 2168301-41-3) is a high-purity chemical compound with the molecular formula C 9 H 13 N 3 O and a molecular weight of 179.22 g/mol . This azetidine-containing small molecule is characterized by key structural features, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a polar surface area of 49.2 Ų, which can influence its solubility and permeability in biological systems . This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Recent scientific literature highlights that derivatives of aminodimethylpyrimidinol, which share this compound's core structure, are being investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase . The FGFR4 signaling pathway is a validated therapeutic target in specific cancers, most notably in hepatocellular carcinoma (HCC) . Research indicates that such inhibitors can block HCC tumour growth in model systems, presenting a promising avenue for anti-cancer drug development . The azetidine ring is a valuable scaffold in pharmaceutical research, often used to optimize the properties of drug candidates . This product is supplied for Research Use Only and is intended for laboratory research and drug discovery applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key chemical intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool compound for studying biological pathways relevant to oncology.

Properties

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-7(2)10-5-11-9(6)12-3-8(13)4-12/h5,8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBMVAHFAFURSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with an azetidine derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Chemical Applications

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and other chemical entities.

Synthesis Methods:

  • Cyclization Reactions: The compound can be synthesized through cyclization of 5,6-dimethylpyrimidine derivatives with azetidine precursors under basic conditions.
  • Solvent Systems: Common solvents used include ethanol and methanol, with temperature conditions ranging from room temperature to reflux.

Biological Applications

Research has indicated potential biological activities of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity:
Studies have shown that derivatives of this compound exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of cellular processes due to the compound's interaction with specific targets within microbial cells.

Anticancer Properties:
The compound is being explored for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may affect signaling pathways critical for tumor growth and survival.

Medicinal Chemistry

Given its structural characteristics, 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is being investigated as a potential therapeutic agent. Its unique hydroxyl group and pyrimidine ring make it an attractive candidate for drug development.

Pharmacological Studies:
Research has focused on its efficacy in treating diseases associated with metabolic disorders, including obesity and diabetes. The compound's ability to modulate enzyme activity related to lipid metabolism is particularly noteworthy.

Industrial Applications

In addition to its research applications, 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has potential uses in material science. It can be utilized in the development of new materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Pyrimidine Derivatives

  • 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (Compound 3, ): This compound shares a dimethylpyrimidine core but differs in substitution patterns (4,6-dimethyl vs. 5,6-dimethyl in the target compound). In contrast, the 5,6-dimethyl groups in the target compound may increase steric bulk, affecting binding affinity in biological systems .

Pyridine Derivatives

  • 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol ():
    This analog replaces the pyrimidine ring with a nitro-substituted pyridine. Pyridine’s single nitrogen atom reduces polarity compared to pyrimidine, likely lowering solubility. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .

Pyrimidine Condensation Reactions ():

Pyrimidine derivatives like 2-(4,6-dimethylpyrimidin-2-yl)hydrazine are synthesized via condensation reactions in ethanol or acetic acid. Similar strategies could apply to the target compound, though substituent positions may necessitate tailored reaction conditions .

Substituent Effects

  • Methyl vs. Methoxy Groups ():
    The dimethoxy-substituted pyridine derivative (3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol, ) exhibits higher polarity than dimethyl-substituted analogs. The target compound’s methyl groups likely enhance lipophilicity, favoring membrane permeability in drug design .

Research Findings and Implications

  • Synthetic Challenges: The steric bulk of 5,6-dimethylpyrimidine may complicate coupling reactions with azetidin-3-ol, necessitating optimized conditions (e.g., silane protection, polar solvents) .
  • Biological Relevance: Pyrimidine-azetidine hybrids are explored in medicinal chemistry for kinase inhibition. The target compound’s structure aligns with scaffolds targeting ATP-binding pockets, though activity depends on substituent positioning .

Biological Activity

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol typically involves the reaction of 5,6-dimethylpyrimidine derivatives with azetidine precursors. The reaction conditions often include bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This process yields a compound with a unique structural framework that combines the properties of both pyrimidine and azetidine rings, enhancing its potential for various biological applications.

Biological Activity

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has been investigated for several biological activities:

Antimicrobial Activity

Research shows that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, the compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cell lines through multiple pathways. For example, one study reported that treatment with 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol resulted in reduced cell viability in HeLa and K562 cancer cells, with IC50 values indicating potent cytotoxic activity .

The biological activity of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
  • DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, preventing replication in rapidly dividing cancer cells.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFindings
Antimicrobial Evaluation Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 μg/mL .
Cytotoxicity Assay Induced apoptosis in HeLa cells with an IC50 of 15 μM after 48 hours of treatment .
Mechanism Investigation Showed that the compound activates caspase pathways leading to programmed cell death in K562 cells .

Q & A

Q. How can metabolomic profiling be integrated to assess the compound’s in vivo toxicity and metabolic fate?

  • Methodological Answer : Conduct untargeted metabolomics (LC-HRMS) on plasma/tissue samples from rodent models. Pair with pathway enrichment analysis (e.g., MetaboAnalyst) to identify disrupted metabolic networks. Correlate findings with histopathology and serum biomarkers for comprehensive toxicity assessment .

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